Cetirizine Amide
CAS No.: 83881-37-2
Cat. No.: VC21353119
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 83881-37-2 |
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Molecular Formula | C21H26ClN3O2 |
Molecular Weight | 387.9 g/mol |
IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide |
Standard InChI | InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) |
Standard InChI Key | LVJDQBJDVOYDLA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Appearance | White to Pale Beige Solid |
Melting Point | 107-109°C |
Chemical Structure and Properties
Cetirizine Amide is chemically identified as 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetamide . The molecular structure contains several key functional groups:
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A piperazine ring system
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A 4-chlorophenyl group
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A phenylmethyl (benzyl) group
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An ethoxyacetamide chain
This structural arrangement gives Cetirizine Amide its unique chemical properties and pharmacological relevance. The compound features a chiral center, making it particularly important in stereochemical studies and enantioselective synthesis processes .
Physical Properties
Cetirizine Amide presents as a solid at room temperature with physical characteristics that are important for its pharmaceutical processing and analysis. The following table summarizes the key physical properties of Cetirizine Amide:
These physical properties are crucial for pharmaceutical formulation, quality control, and analytical procedures involving Cetirizine Amide.
Relationship to Cetirizine
Cetirizine Amide is structurally related to cetirizine, which is a second-generation antihistamine with high specificity for the H1 receptor. Cetirizine itself is a carboxylic acid metabolite of hydroxyzine, demonstrating no anti-cholinergic, anti-serotonergic, or calcium channel blocking activity .
While cetirizine has the chemical structure containing a carboxylic acid group, Cetirizine Amide features the corresponding amide functional group. This structural difference affects the pharmacokinetic and pharmacodynamic properties of the compounds. The parent compound, cetirizine, has the following clinical properties:
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Rapid absorption from the gastrointestinal tract with maximum serum concentrations reached 1 hour after oral administration
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Mean plasma half-life of approximately 8 hours
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Terminal elimination half-life of nearly 25 hours
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Limited metabolism in the liver (only 8-10% metabolized by the P450 cytochrome oxidase pathway)
Cetirizine Amide dihydrochloride (CAS No. 200707-85-3) is a related salt form with the molecular formula C21H28Cl3N3O2 and a molecular weight of 460.8 g/mol .
Synthesis and Pharmaceutical Applications
Cetirizine Amide has significant applications in pharmaceutical synthesis, particularly in the production of enantiomerically pure cetirizine. One of the most notable applications is in chiral separation technologies.
Research by Pflum et al. demonstrated that enantiomerically pure cetirizine can be prepared through preparative HPLC separation of Cetirizine Amide. Their findings revealed that Cetirizine Amide has an α value of 2.76 (USP resolution of 8.54) when using a Chiralpak AD column . The study further showed that 0.5 weight percent of the amide (based on packing material) can be injected per run, making it suitable for large-scale pharmaceutical manufacturing processes .
This application is particularly important because the enantiomerically pure form of cetirizine (levocetirizine) has enhanced therapeutic properties compared to the racemic mixture. The chiral separation of Cetirizine Amide thus represents a critical step in modern pharmaceutical manufacturing of advanced antihistamine medications.
Research Findings
Several research studies have investigated Cetirizine Amide and its role in pharmaceutical development. Some key findings include:
Chiral Separation Studies
The preparative HPLC separation of Cetirizine Amide represents a significant advancement in chiral pharmaceutical synthesis. The high α value (2.76) and USP resolution (8.54) make it an excellent candidate for large-scale enantiomeric separations . This process enables the industrial production of enantiomerically pure cetirizine, which has improved therapeutic properties.
Structure-Activity Relationship Studies
Research on indole amide derivatives, which share structural similarities with Cetirizine Amide, has provided insights into structure-activity relationships of histamine H1-receptor antagonists. These studies have investigated various substitution patterns and their effects on antihistaminic activity .
The research demonstrated that certain structural modifications, particularly in the basic head of the molecule, significantly impact H1-antagonist activity. For instance, piperidine derivatives showed enhanced activity compared to dimethylamino compounds, while bulky amines like N-methyl and N-benzylpiperazine resulted in reduced H1-antagonist activity .
Pharmacological Properties
While Cetirizine Amide itself is primarily used as an intermediate rather than a therapeutic agent, its structural relationship to cetirizine provides insight into its potential pharmacological properties. Cetirizine has been shown to:
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Inhibit histamine-induced wheal and flare reactions
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Reduce both early- and late-phase cutaneous reactions to allergen injection
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Modulate the migration of inflammatory cells, especially eosinophils
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Demonstrate anti-inflammatory activity that helps diminish lesions of delayed-pressure urticaria
These properties highlight the pharmacological importance of the chemical class to which Cetirizine Amide belongs.
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